

A Comparative Analysis of Azepane and Methoxyphenyl-Containing Compounds in Drug Discovery

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)azepane

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In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is a cornerstone of designing novel therapeutics with enhanced efficacy and favorable pharmacological profiles. Among these, the azepane ring and the methoxyphenyl group have emerged as privileged scaffolds, present in a diverse array of clinically significant drugs. This guide provides a comparative analysis of known drugs containing these moieties, offering insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their activity. This analysis serves as a valuable resource for researchers and drug development professionals interested in the potential of novel compounds, such as the hypothetical **2-(4-Methoxyphenyl)azepane**, which combines both of these important pharmacophores.

Introduction to Azepane and Methoxyphenyl Moieties in Medicinal Chemistry

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural component in numerous bioactive molecules and approved drugs.^{[1][2][3][4]} Its conformational flexibility allows for optimal binding to a variety of biological targets, contributing to a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antihistaminic effects.^{[2][3]} Notable examples of drugs containing an azepane or a related seven-membered nitrogen heterocycle include the sulfonylurea antidiabetic agent Tolazamide and the antihistamine Azelastine.^[3]

Similarly, the methoxyphenyl group is a common feature in many pharmaceuticals. The methoxy substituent can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions. Drugs containing this moiety span a range of therapeutic areas, from respiratory conditions to central nervous system disorders. Methoxyphenamine, a bronchodilator, and Methoxetamine, a dissociative anesthetic, are illustrative examples of the diverse applications of methoxyphenyl-containing compounds.^{[5][6][7]}

The hypothetical molecule, **2-(4-Methoxyphenyl)azepane**, represents an intriguing chemical entity by uniting these two pharmacologically significant motifs. A comparative analysis of existing drugs with these individual components can provide a foundational understanding of the potential biological activities and therapeutic avenues for such novel compounds.

Comparative Analysis of Known Drugs

To understand the potential of a molecule like **2-(4-Methoxyphenyl)azepane**, it is instructive to compare the properties of existing drugs that feature either the azepane (or a related heterocyclic system) or the methoxyphenyl group. The following table summarizes the key characteristics of four such drugs.

Drug	Structural Motif	Primary Mechanism of Action	Therapeutic Use	Key Efficacy Findings
Tolazamide	Azepane derivative (hexahydro-1H-azepine)	Stimulates insulin release from pancreatic β -cells by binding to sulfonylurea receptors.[8][9][10]	Type 2 Diabetes Mellitus	Demonstrated effective glycemic control, with a potency approximately 5-6 times that of tolbutamide on a milligram basis. In some studies, it has been shown to be effective in patients who have become unresponsive to other sulfonylureas.[9]
Azelastine	Phthalazinone derivative with a hexahydroazepine ring	Potent H1 histamine receptor antagonist; also exhibits mast cell stabilizing and anti-inflammatory effects.[1][4][11][12]	Allergic Rhinitis and Allergic Conjunctivitis	In clinical trials, azelastine nasal spray significantly reduced nasal symptoms, with an onset of action within minutes.[13][14] It has also shown efficacy in reducing the incidence of SARS-CoV-2 and rhinovirus

infections.[15]

[16]

Methoxyphenamine	Methoxyphenyl derivative	β -Adrenergic receptor agonist, leading to bronchodilation and vasoconstriction. [5][6][7][17]	Bronchodilator and Nasal Decongestant	Used for symptomatic relief of asthma, bronchial spasms, and nasal congestion.[6] Often used in combination products, where it has shown clinical effectiveness in treating cough variant asthma. [5]
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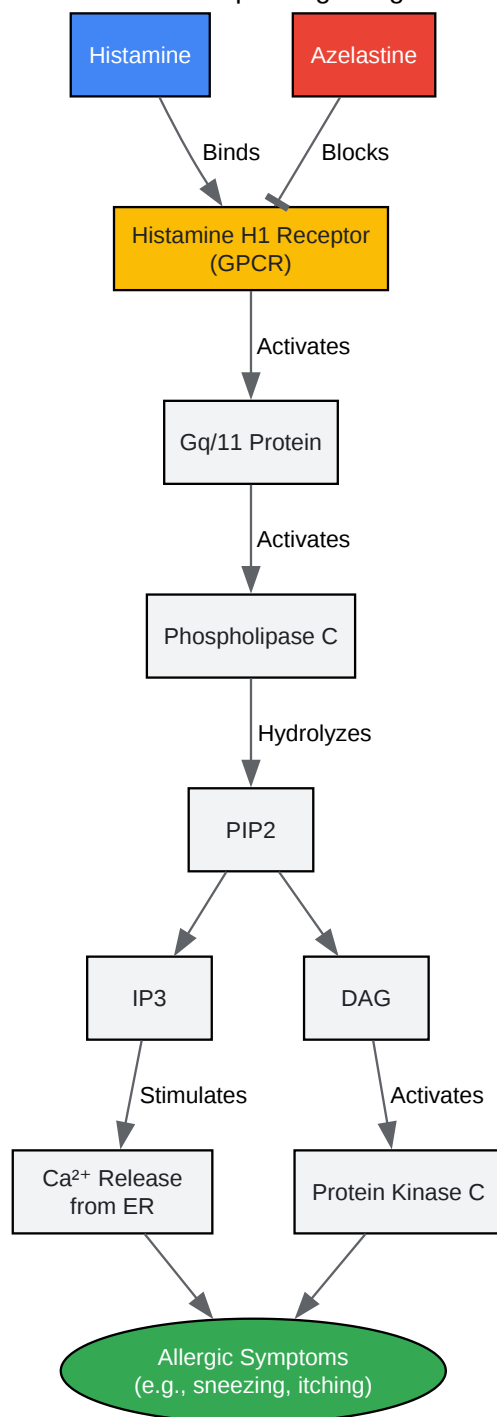
Methoxetamine (MXE)	Methoxyphenyl derivative (arylcyclohexylamine)	Non-competitive NMDA receptor antagonist; also acts as a serotonin reuptake inhibitor.[2][3][18]	Investigated for antidepressant effects (not an approved drug)	In preclinical studies, it has shown rapid-acting antidepressant-like effects similar to ketamine.[3][18] It has a longer duration of action than ketamine. [19]
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In-depth Look at Mechanisms and Signaling Pathways

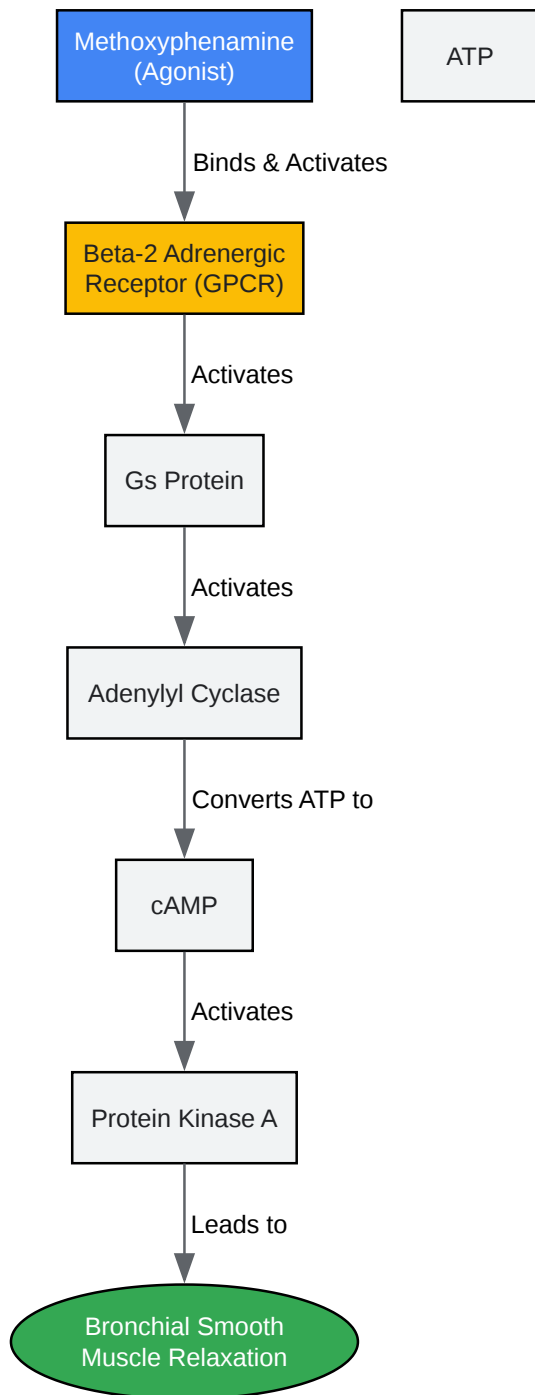
The therapeutic effects of the selected drugs are mediated by their interaction with distinct signaling pathways. Understanding these pathways is crucial for predicting the potential mechanisms of novel compounds.

Azelastine and the Histamine H1 Receptor Pathway: Azelastine exerts its anti-allergic effects by blocking the action of histamine at H1 receptors, which are G-protein coupled receptors (GPCRs). The binding of histamine to H1 receptors activates the Gq/11 protein, leading to the activation of phospholipase C and a subsequent cascade of intracellular events that result in the symptoms of an allergic reaction.

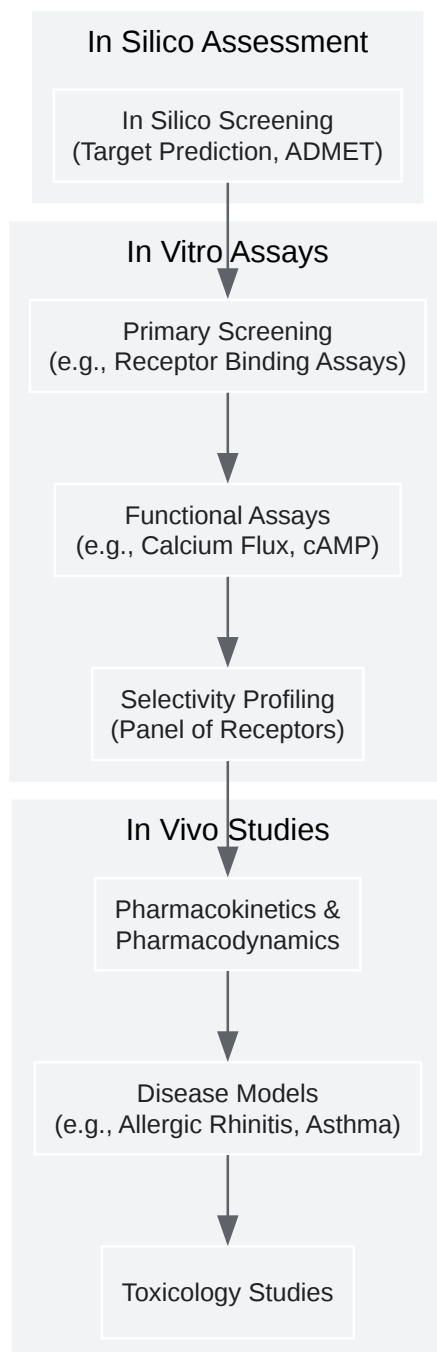
Histamine H1 Receptor Signaling Pathway



Beta-2 Adrenergic Receptor Signaling Pathway



Screening Workflow for Novel Compounds

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